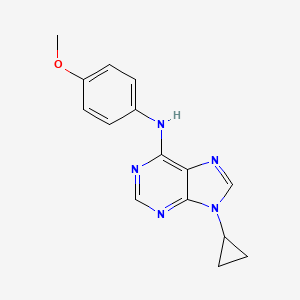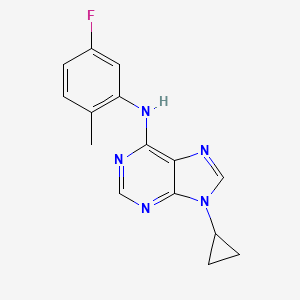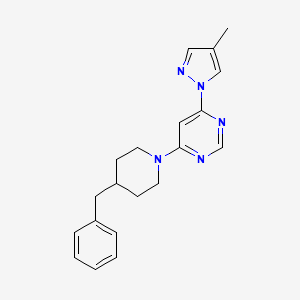
9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine, also known as CMP, is a type of purine base derivative, which is widely used in scientific research. It is a synthetic compound that has been extensively studied for its potential applications in the medical, pharmaceutical, and biotechnological fields. CMP is a versatile compound that can be used as a building block for the synthesis of other compounds, as well as a tool for studying the structure and function of biological systems.
作用机制
9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine is a reversible inhibitor of the enzyme adenosine deaminase (ADA). ADA is responsible for the conversion of adenosine to inosine, which is an important step in the metabolism of purines. When this compound binds to ADA, it prevents the enzyme from catalyzing the conversion of adenosine to inosine, leading to an accumulation of adenosine. This accumulation of adenosine has been shown to have a variety of effects on cells, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell proliferation and induce apoptosis, as well as modulate the expression of genes involved in cell growth and differentiation. This compound has also been shown to inhibit the activity of several enzymes, including phosphodiesterases, protein kinases, and topoisomerases. This compound has also been shown to modulate the activity of several metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and the pentose phosphate pathway.
实验室实验的优点和局限性
9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine is a useful tool for studying the structure and function of biological systems. It is relatively easy to synthesize, and can be used in a variety of experiments. The main advantage of using this compound is that it is a reversible inhibitor of ADA, which allows researchers to study the effects of adenosine accumulation on cells. However, this compound can also be toxic to cells and can interfere with the activity of other enzymes, so it should be used with caution.
未来方向
9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has a wide range of potential applications in the medical, pharmaceutical, and biotechnological fields. It has been proposed as a potential therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders. This compound has also been proposed as a tool for studying the structure and function of proteins and other biological molecules. Additionally, this compound has been proposed as a tool for studying the effects of drugs on cell signaling pathways and for developing new drug delivery systems. Finally, this compound has been proposed as a tool for studying the effects of environmental toxins on cells.
合成方法
9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine can be synthesized in several different ways. The most common method is the condensation of N-alkyl-9H-purin-6-amines with aldehydes and ketones. This reaction involves the use of a catalyst such as piperidine or piperazine, and yields a mixture of products that can be separated by chromatography. Other methods of synthesis include the reaction of N-alkyl-9H-purin-6-amines with alkyl halides, the reaction of N-alkyl-9H-purin-6-amines with alkyl isocyanates, and the reaction of N-alkyl-9H-purin-6-amines with alkyl sulfonates.
科学研究应用
9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine is an important compound for the study of biological systems. It is used as a model for the design of drugs and as a tool for studying the structure and function of proteins and other biological molecules. This compound has been used in a variety of experiments to study the structure and function of enzymes, to study the interaction between drugs and enzymes, and to study the effects of drugs on cell signaling pathways. This compound has also been used to study the structure and function of DNA and RNA, and to study the structure and function of cell membranes.
属性
IUPAC Name |
9-cyclopropyl-N-(4-methoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-21-12-6-2-10(3-7-12)19-14-13-15(17-8-16-14)20(9-18-13)11-4-5-11/h2-3,6-9,11H,4-5H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABJDKWFTXCOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B6443243.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6443248.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)

![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)
![2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6443275.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443300.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6443311.png)
![6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6443330.png)
![N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443332.png)
![2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6443335.png)
![N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443337.png)

